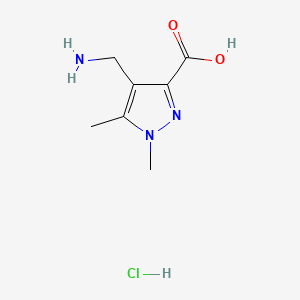
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(aminomethyl)benzoic acid hydrochloride
- 4-(aminomethyl)phenylboronic acid hydrochloride
- 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride
Uniqueness
4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other aminomethyl-substituted compounds. The presence of both aminomethyl and carboxylic acid groups allows for versatile chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H12ClN3O2 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
4-(aminomethyl)-1,5-dimethylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-5(3-8)6(7(11)12)9-10(4)2;/h3,8H2,1-2H3,(H,11,12);1H |
InChI-Schlüssel |
QAAFXKIWKGLZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
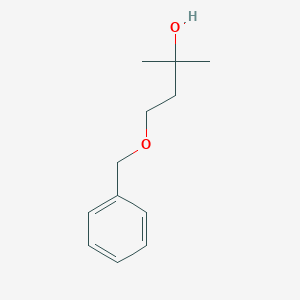
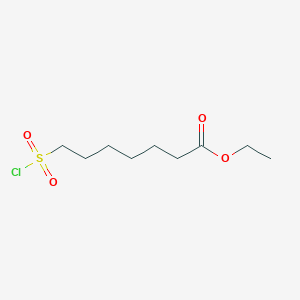
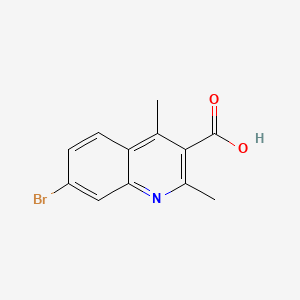

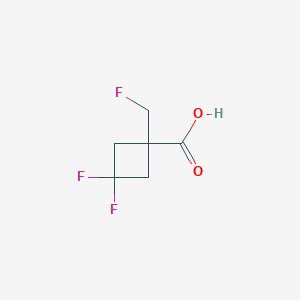

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
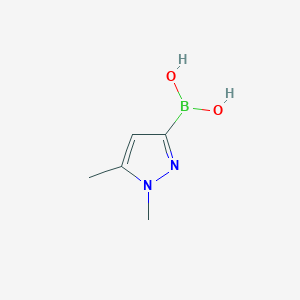
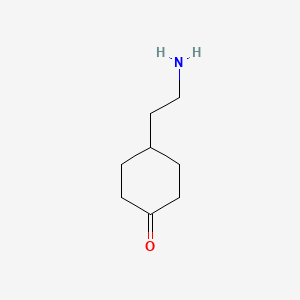
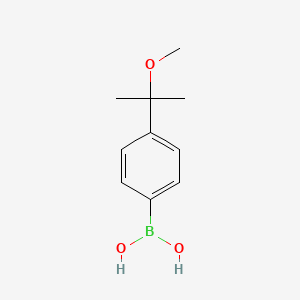
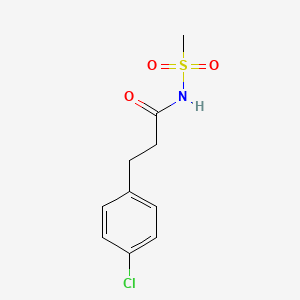
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
